molecular formula C16H22N2O2 B1376432 Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate CAS No. 1383973-53-2

Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate

Cat. No. B1376432
CAS RN: 1383973-53-2
M. Wt: 274.36 g/mol
InChI Key: APDHVXPBNJZJQV-UHFFFAOYSA-N
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Description

“Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate” is a chemical compound with the formula C16H22N2O2 . It has a molecular weight of 274.36 g/mol .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The first step involves the use of triethylamine and diphenyl phosphoryl azide in toluene under an inert atmosphere . The second step involves the use of sodium hydroxide in water/methanol . The final step again involves the use of triethylamine and diphenyl phosphoryl azide in toluene .


Molecular Structure Analysis

The molecular structure of this compound includes 20 heavy atoms, 6 of which are aromatic . It has 5 rotatable bonds, 3 H-bond acceptors, and 2 H-bond donors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These reactions involve the use of various reagents and solvents, and require specific conditions such as temperature and pH .


Physical And Chemical Properties Analysis

This compound has a high GI absorption and is BBB permeant . It is a P-gp substrate and a CYP2D6 inhibitor . It has a Log Po/w (iLOGP) of 2.64 . It is soluble, with a solubility of 0.59 mg/ml or 0.00215 mol/l .

Scientific Research Applications

Stereochemical Analysis

  • Stereochemical Assignment : Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate has been studied for its stereochemical properties. One study analyzed its crystal structure using X-ray diffraction, which helps in understanding the molecule's spatial arrangement and bonding characteristics (Christensen et al., 2011).

Synthesis and Structural Studies

  • Synthesis and Application in Carbohydrates : The compound has been used in reactions involving aminoalditols and amidophosphates, demonstrating its utility in carbohydrate chemistry. This indicates its potential for creating complex molecular structures (Francisco, Herrera & Suárez, 2003).
  • Synthesis of Enantiopure Derivatives : Research shows its use in synthesizing enantiopure bicyclic β-amino acids, highlighting its role in producing stereochemically pure compounds (Songis et al., 2007).
  • Structural and Conformational Study : Its derivatives have been synthesized and analyzed via NMR and IR spectroscopy, providing insights into their molecular structures (Iriepa & Bellanato, 2011).

Pharmacological Applications

  • BChE Inhibition : Derivatives of this compound have been investigated as inhibitors of butyrylcholinesterase, showing promising results in biochemical applications (Magar et al., 2021).

Chemical Modification and Derivative Synthesis

  • Synthesis of Nucleoside Analogues : The compound has been used in the synthesis of carbocyclic nucleoside analogues, indicating its versatility in creating biologically active compounds (Hřebabecký et al., 2009).
  • Gold(I)-Catalyzed Reactions : Its use in gold(I)-catalyzed reactions shows its utility in organic synthesis, particularly in creating complex molecular architectures (Zhang, Bender & Widenhoefer, 2007).

Safety and Hazards

The safety information available for this compound indicates that it has a signal word of "Warning" . The hazard statements include H315 and H319 .

properties

IUPAC Name

benzyl N-(5-amino-1-bicyclo[3.2.1]octanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c17-15-7-4-8-16(12-15,10-9-15)18-14(19)20-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDHVXPBNJZJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1)(C2)NC(=O)OCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-(benzyloxycarbonylamino)bicyclo[3.2.1]octane-1-carboxylic acid (8.5 g, 28.0 mmol), diphenylphosphonic azide (9.3 g, 33.8 mmol) and triethylamine (5 mL, 68 mmol) in toluene (150 mL) was stirred at room temperature for one hour, and then refluxed for three hours. After cooled to 0° C., a solution of TMSOK (10.7 g, 83.6 mmol) in THF (85 mL) was added. The reaction mixture was warmed to room temperature and stirred for 1 h, and then quenched with 5% citric acid (20 mL) and concentrated under reduced pressure. The residue was treated with aq. HCl (2 N, 200 mL) at 0° C. The resulting mixture was extracted with ethyl acetate (3×100 mL). The aqueous phase was adjusted to pH 9˜10 with Na2CO3 and extracted with dichloromethane/methanol (10/1, 3×150 mL). The combined organic layer was washed with water and brine, dried over sodium sulfate and concentrated under reduced pressure to afford 5.13 g (42%) of benzyl 5-aminobicyclo[3.2.1]octan-1-ylcarbamate as a yellow solid. ESI-MS m/z: 275 (M++1).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
10.7 g
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate
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Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate
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Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate
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Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate
Reactant of Route 6
Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate

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